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Compound of Interest

Compound Name: Jtk-853

Cat. No.: B608258 Get Quote

An In-depth Analysis of the Non-Nucleoside HCV
Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and pharmacological profile of JTK-853, a potent, non-nucleoside

inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Core Chemical and Physical Properties
JTK-853 is a novel piperazine derivative with a complex molecular structure.[1] Its key

identifiers and physicochemical properties are summarized below.
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Property Value

IUPAC Name

(2R)-4-(5-cyclopropyl-[2][3]thiazolo[4,5-

d]pyrimidin-2-yl)-N-[[3-fluoro-4-

(trifluoromethoxy)phenyl]methyl]-1-[4-

(trifluoromethyl)phenyl]sulfonylpiperazine-2-

carboxamide

Molecular Formula C₂₈H₂₃F₇N₆O₄S₂

Molecular Weight 704.64 g/mol

CAS Number 954389-09-4

SMILES

c1cc(c(cc1CNC(=O)[C@H]2CN(CCN2S(=O)

(=O)c3ccc(cc3)C(F)

(F)F)c4nc5c(cnc(C6CC6)n5)s4)F)OC(F)(F)F

InChI Key JQLOVYLALGSISI-HXUWFJFHSA-N

Mechanism of Action and Antiviral Activity
JTK-853 is a direct-acting antiviral agent that specifically targets the HCV NS5B RNA-

dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1]

Inhibition of HCV NS5B Polymerase
JTK-853 is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase

known as the "palm I" site.[1][4] This binding induces a conformational change in the enzyme,

thereby inhibiting its catalytic activity. Structural analyses have revealed that JTK-853's

interaction with the palm site and the β-hairpin region of the polymerase is distinct from that of

other palm site inhibitors.[1][4]

In Vitro Antiviral Potency
JTK-853 has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in

preclinical studies. Its efficacy is summarized in the tables below.

Table 2.1: In Vitro Inhibitory Activity against HCV NS5B Polymerase (IC₅₀)
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HCV Genotype/Strain IC₅₀ (µM)

1b (Con1) 0.00832

1b (BK) 0.0178

1a (H77) 0.0173

2 >10

3 0.277

4 0.214

Table 2.2: Antiviral Activity in HCV Replicon Cells (EC₅₀)

HCV Genotype/Strain EC₅₀ (µM)

1a (H77) 0.38

1b (Con1) 0.035

Data sourced from preclinical characterization studies.[1][5]

Resistance Profile
In vitro studies have shown that JTK-853 has a high genetic barrier to resistance.[5][6] Colony

formation assays revealed significantly fewer resistant colonies for JTK-853 compared to other

direct-acting antivirals.[5] Known resistance-associated substitutions are located in the palm

site region of the NS5B polymerase, including C316Y, M414T, Y448H/C, Y452H, and L466V.[1]

[4]

Pharmacokinetics and Metabolism
Clinical studies in healthy subjects have characterized the pharmacokinetic profile of JTK-853.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: JTK-853 is orally bioavailable and is absorbed relatively rapidly.
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Metabolism: JTK-853 is metabolized in the liver, primarily by the cytochrome P450 enzyme

CYP3A4, to an active metabolite known as M2.[7][8]

Elimination: Information on the precise routes and rates of elimination for both JTK-853 and

its active metabolite M2 is not extensively detailed in the available literature.

Summary of Pharmacokinetic Parameters
While a comprehensive tabular summary is not available in a single public source, clinical trial

data indicate the following pharmacokinetic characteristics:

Single Ascending Dose (SAD) Studies: Plasma concentrations of JTK-853 and its active

metabolite M2 increase with ascending single oral doses.[7] The time to reach maximum

plasma concentration (Tmax), the maximum plasma concentration (Cmax), the area under

the concentration-time curve (AUC), and the elimination half-life (t1/2) have been

characterized in these studies.[9]

Multiple Ascending Dose (MAD) Studies: Steady-state concentrations are achieved with

multiple dosing.

Food Effect: The administration of JTK-853 with food can affect its absorption.

Drug Interactions: Co-administration with potent CYP3A4 inhibitors, such as ketoconazole,

can significantly increase the plasma exposure of JTK-853 and its active metabolite M2.

Signaling Pathway Interactions
Primary Mechanism: HCV Replication Cycle Inhibition
The primary and direct mechanism of action of JTK-853 is the inhibition of the HCV NS5B

polymerase, which is a critical step in the viral replication cycle. The following diagram

illustrates the HCV life cycle and the point of intervention for JTK-853.
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Figure 1. The HCV Life Cycle and the Mechanism of Action of JTK-853.

Indirect Interaction with the JAK/STAT Signaling
Pathway
While there is no direct evidence to suggest that JTK-853 modulates the JAK/STAT signaling

pathway, an indirect relationship exists through its anti-HCV activity. The HCV core protein has

been shown to directly interact with and activate Signal Transducer and Activator of

Transcription 3 (STAT3), a key component of the JAK/STAT pathway.[2][3][10] This activation of

STAT3 by the HCV core protein is implicated in HCV-mediated cellular transformation and

pathogenesis.[2][3][10] By inhibiting HCV replication and thus reducing the viral load, including

the expression of the HCV core protein, JTK-853 can be inferred to indirectly mitigate the

downstream effects of HCV on cellular signaling pathways like JAK/STAT.

The following diagram provides a general overview of the canonical JAK/STAT signaling

pathway.
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Figure 2. A Generalized Overview of the JAK/STAT Signaling Pathway.
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Experimental Protocols
HCV Replicon Assay
This protocol describes a method to determine the in vitro antiviral activity of JTK-853.

Cell Culture: Huh-7.5 cells harboring an HCV replicon (e.g., genotype 1a or 1b) are cultured

in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum,

non-essential amino acids, and G418 for selection.

Compound Preparation: JTK-853 is dissolved in dimethyl sulfoxide (DMSO) to create a stock

solution, which is then serially diluted to the desired concentrations.

Assay Procedure:

Replicon-containing cells are seeded into 96-well plates and incubated.

The cells are then treated with varying concentrations of JTK-853 (final DMSO

concentration is typically kept below 0.5%).

The plates are incubated for 48-72 hours.

Quantification of HCV Replication:

For replicons containing a reporter gene (e.g., luciferase), cell lysates are collected, and

luciferase activity is measured using a luminometer.

Alternatively, total cellular RNA can be extracted, and HCV RNA levels quantified by real-

time RT-PCR.

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the

percentage of inhibition of HCV replication against the log of the JTK-853 concentration and

fitting the data to a sigmoidal dose-response curve.

CYP3A4-Mediated Metabolism Study
This protocol outlines a general method to assess the metabolism of JTK-853 by CYP3A4.
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Incubation: JTK-853 is incubated with human liver microsomes or recombinant human

CYP3A4 enzymes in the presence of an NADPH-generating system.

Time Points: Aliquots of the reaction mixture are taken at various time points.

Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g.,

acetonitrile).

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound

(JTK-853) and its metabolites (e.g., M2).

Inhibition Studies: To confirm the role of CYP3A4, the experiment is repeated in the presence

of a specific CYP3A4 inhibitor, such as ketoconazole, and the reduction in metabolite

formation is measured.

The following diagram illustrates the experimental workflow for a CYP3A4 metabolism study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b608258?utm_src=pdf-body
https://www.benchchem.com/product/b608258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
JTK-853

Incubation with
Human Liver Microsomes

+ NADPH

Sample at
Multiple Time Points

Parallel Experiment with
CYP3A4 Inhibitor

(e.g., Ketoconazole)

Quench Reaction
(e.g., Acetonitrile)

LC-MS/MS Analysis

Quantify JTK-853
and Metabolite M2

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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